molecular formula C38H34NO4P B8140593 N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B8140593
M. Wt: 599.7 g/mol
InChI Key: WZONQGCZSGKCCW-UHFFFAOYSA-N
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Description

Chemical Structure & Properties: This compound features a pentacyclic backbone incorporating phosphorus (P), oxygen (O), and amine (N) groups. Its molecular formula is C₃₈H₃₄NO₄P, with a molecular weight of 599.7 g/mol and a CAS number of 1322779-96-3 . The stereochemistry is defined by the (1R)-configuration of the bis[1-(4-methoxyphenyl)ethyl] substituents, which contribute to its chirality and electronic properties .

Properties

IUPAC Name

N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34NO4P/c1-25(27-13-19-31(40-3)20-14-27)39(26(2)28-15-21-32(41-4)22-16-28)44-42-35-23-17-29-9-5-7-11-33(29)37(35)38-34-12-8-6-10-30(34)18-24-36(38)43-44/h5-26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZONQGCZSGKCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N(C(C)C2=CC=C(C=C2)OC)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves multi-step organic reactions. The process begins with the preparation of the dinaphtho[2,1-d:1 inverted exclamation marka,2 inverted exclamation marka-f][1,3,2]dioxaphosphepin core, followed by the introduction of the N,N-Bis[(1R)-1-(4-methoxyphenyl)ethyl] groups. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Methoxyphenyl Substituents

Property Target Compound (4-Methoxy) Analog (2-Methoxy) Dimethylamino Analog
Substituent Position Para (4-methoxy) Ortho (2-methoxy) Dimethylamino
Molecular Formula C₃₈H₃₄NO₄P C₃₈H₃₄NO₄P Not explicitly stated
Molecular Weight (g/mol) 599.7 599.7 N/A
CAS Number 1322779-96-3 736158-72-8 N/A
Key Differences Enhanced electron donation Steric hindrance at ortho Reduced steric bulk
  • Steric Effects : The ortho-methoxy analog may exhibit reduced binding affinity in biological systems due to steric clashes, whereas the para configuration allows for optimal π-π stacking interactions .

Phosphorus-Containing Analogs

  • Phosphoramide Mustard : A simpler phosphoramidate with alkylating activity. Unlike the target compound, it lacks the pentacyclic backbone and methoxyphenyl groups, resulting in shorter half-life (8 minutes at pH 7.2) and rapid conversion to inorganic phosphate. The target compound’s bulky substituents likely enhance metabolic stability.
  • Cyclopropanol Derivatives : Compounds like 16 and 17 share methoxyphenyl motifs but incorporate cyclopropanol groups. These exhibit SERCA2a-stimulating activity, suggesting that the target compound’s methoxyphenyl groups could similarly modulate ion channels, though this remains untested.

Docking and Virtual Screening

Chemical Space Docking studies () highlight that substituent variations significantly impact docking efficiency. The target compound’s 4-methoxyphenyl groups may improve enrichment in kinase targets (e.g., ROCK1) compared to analogs with less optimized substituents.

Biological Activity

N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound notable for its unique pentacyclic structure and potential biological activities. The compound has a molecular formula of C38H34NO4P and a molecular weight of 599.7 g/mol .

Chemical Structure

The compound features a phosphapentacyclic core with multiple functional groups that may contribute to its biological activity. Its structure can be represented in various formats:

PropertyValue
IUPAC Name This compound
Molecular Formula C38H34NO4P
Molecular Weight 599.7 g/mol
Purity Typically 95%

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It could interact with specific enzymes to inhibit their activity.
  • Receptor Modulation : The compound may bind to various receptors and modulate their functions.
  • Cellular Pathway Alteration : It might influence key signaling pathways within cells.

These mechanisms suggest potential applications in pharmacology and biochemistry.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit:

  • Anticancer Activity : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : May reduce inflammation in various models.
  • Antimicrobial Properties : Could show activity against certain bacteria and fungi.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study evaluated the anticancer effects of related phosphapentacyclic compounds on various cancer cell lines.
    • Results indicated significant cytotoxicity against breast and colon cancer cells.
  • Inflammation Model :
    • In an animal model of inflammation, the compound demonstrated reduced edema and inflammatory markers compared to control groups.
  • Antimicrobial Testing :
    • The compound was tested against several strains of bacteria and fungi.
    • It showed promising results as an antimicrobial agent with effective inhibition zones.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparative analysis with similar compounds can be beneficial:

Compound NameMolecular FormulaMolecular WeightBiological Activity
N,N-bis[(1R)-1-(3,4-dimethoxyphenyl)ethyl]C40H38NO6P659.7 g/molAnticancer
MethoxychlorC17H16Cl4O3391.2 g/molEndocrine disruptor

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